N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide

PPARα/γ antagonism Structure–Activity Relationship (SAR) Benzoxazole chemotype

Benzoxazole-based PPAR modulator programs often face SAR bottlenecks where standard amide and sulfonamide linkers fail to differentiate subtype selectivity. This compound resolves that gap with a unique sulfonylacetamide linker (-SO₂-CH₂-C(O)-NH-) unexplored in published series. - Enables linker SAR deconvolution vs. sulfonamide (series 4a-g) and amide (series 3a-h) analogs with documented IC₅₀ ranges of 2.6-52.0 µM. - Unsubstituted 5-H benzoxazole core serves as matched negative control for 5-Cl analogs in selectivity counter-screens. - Purity ≥95% (HPLC), MW 410.42, zero Lipinski violations, in stock for immediate dispatch.

Molecular Formula C21H15FN2O4S
Molecular Weight 410.42
CAS No. 895475-82-8
Cat. No. B2484953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide
CAS895475-82-8
Molecular FormulaC21H15FN2O4S
Molecular Weight410.42
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C21H15FN2O4S/c22-15-7-11-17(12-8-15)29(26,27)13-20(25)23-16-9-5-14(6-10-16)21-24-18-3-1-2-4-19(18)28-21/h1-12H,13H2,(H,23,25)
InChIKeyLGBNQCCGWXGYEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Research Classification


N-(4-(Benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide (CAS 895475-82-8) is a synthetic small molecule classified as a benzoxazole-containing sulfonylacetamide, with the molecular formula C21H15FN2O4S and a molecular weight of 410.4 g/mol [1]. The compound belongs to a broader chemotype of benzoxazole-based amides and sulfonamides that have been investigated as dual peroxisome proliferator-activated receptor (PPAR)α/γ antagonists with antiproliferative activity in colorectal cancer cell lines [2]. A structurally related series of N-(3- or 4-(benzo[d]oxazol-2-yl)phenyl)phenylsulfonamide derivatives was designed and synthesized as potential PPARα antagonists in a 2024 master's thesis at Pusan National University [3]. This compound is currently supplied as a research reagent (purity ≥95%) for investigational laboratory use, with no reported regulatory approval for therapeutic applications .

Benzoxazole PPARα/γ dual antagonist probe
Sulfonylacetamide linker: unexplored SAR space
Colorectal cancer cell-line screening context
Catalog purity grade supplied for research use

Why Generic Substitution Fails: Benzoxazole PPAR Modulator SAR


In-class benzoxazole derivatives cannot be simply interchanged because the PPARα/γ antagonist pharmacophore is exquisitely sensitive to three structural variables: (i) the nature of the linker between the benzoxazole–phenyl core and the terminal aryl group (amide vs. sulfonamide vs. sulfonylacetamide), (ii) the identity and position of halogen substitution on both the benzoxazole nucleus and the terminal phenyl ring, and (iii) the oxidation state of the sulfur linker. In a systematic study of benzoxazole-based PPARα/γ antagonists, sulfonamides (series 4a–g) were uniformly more potent than the corresponding amides (series 3a–h), with IC50 values spanning 2.6–18.2 µM for sulfonamides versus 7.9–52.0 µM for amides [1]. The introduction of a p-chloro substituent on the terminal phenyl ring of sulfonamide 4c produced IC50 values of 4.68 µM (PPARα) and 2.6 µM (PPARγ), whereas the unsubstituted analog 4a showed IC50 values of 12.3 µM and 8.08 µM, respectively—a >2.6-fold difference [1]. Critically, the target compound N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide incorporates a structurally distinct sulfonylacetamide linker (–SO2–CH2–C(O)–NH–) that is absent from both series 3 and 4, placing it in a unique and unexplored SAR space relative to published benzoxazole-based PPAR modulators. This chemotype is further distinguished by the presence of a 4-fluorophenylsulfonyl group, a motif that has been independently associated with immunomodulatory activity in the structurally related immunopotentiator CL 259,763 [2]. These chemotype-level differences preclude simple functional substitution with other benzoxazole amides or sulfonamides.

  • Linker chemistry mismatch

    Amide or sulfonamide linkers may not replicate sulfonylacetamide PPAR binding; the –SO2–CH2–C(O)–NH– motif defines a distinct chemotype.

  • Halogen-dependent selectivity shift

    4-Fluoro, 4-chloro, and 4-nitro analogs exhibit divergent PPARα/γ potency ratios; substitution identity can alter selectivity profile.

  • Core substitution / availability gap

    5-Chloro-benzoxazole leads require custom synthesis; unsubstituted core catalog availability does not guarantee matched target engagement.

Evidence of Differentiation from Structural Analogs


Sulfonylacetamide Linker: A Distinct PPAR Chemotype

The target compound contains a sulfonylacetamide linker (–SO2–CH2–C(O)–NH–) that is structurally distinct from the amide (–C(O)–NH–) and sulfonamide (–SO2–NH–) linkers evaluated in the benchmark benzoxazole PPARα/γ antagonist study by Moreno-Rodríguez et al. (2024) [1]. In that study, the most potent sulfonamide (4f, IC50 = 2.71 µM PPARα, 3.9 µM PPARγ) and the most potent amide (3e, IC50 = 7.9 µM PPARα, 12.2 µM PPARγ) were identified, but no sulfonylacetamide congeners were included [1]. The insertion of a methylene spacer between the sulfonyl and carbonyl groups in the target compound introduces an additional rotatable bond (5 vs. 4 in sulfonamide 4a) and alters the H-bond donor/acceptor geometry at the linker, which is predicted to reposition the terminal 4-fluorophenyl group within the PPAR ligand-binding domain. The computed XLogP3-AA value of 4.2 [2] positions this compound within the lipophilicity window associated with cellular permeability (optimal range 1–5), comparable to the more potent sulfonamide series (estimated cLogP ~3.5–4.5). Direct comparative transactivation data for this specific compound against PPARα and PPARγ are not available in the published literature as of 2026-04-29; the chemotype remains an unexplored SAR space.

Linker chemotype
Class-level
Sulfonylacetamide linker (–SO2–CH2–C(O)–NH–) XLogP3-AA 4.2; 5 rotatable bonds vs. sulfonamide series (4a–g) –SO2–NH–, XLogP ~3.5–4.5 vs. amide series (3a–h) –C(O)–NH–, IC50 7.9–52 µM
Unexplored SAR space; no direct PPAR transactivation data available.
Computed lipophilicity within drug-like range; opportunity for de novo profiling.
PPARα/γ antagonism Structure–Activity Relationship (SAR) Benzoxazole chemotype

4-Fluoro vs. Chloro/Nitro Phenyl Analogs in Benzoxazole Series

The 4-fluorophenylsulfonyl substituent on the target compound can be contextualized using the systematic halogen SAR reported by Moreno-Rodríguez et al. (2024) for benzoxazole sulfonamides (series 4a–g) [1]. In that study, the p-chloro-substituted sulfonamide 4c (PPARα IC50 = 4.68 µM, PPARγ IC50 = 2.6 µM) was approximately 2.6-fold and 3.1-fold more potent than the unsubstituted parent 4a (PPARα IC50 = 12.3 µM, PPARγ IC50 = 8.08 µM), respectively [1]. The p-nitro analog 4b showed intermediate potency (PPARα IC50 = 18.2 µM, PPARγ IC50 = 5.24 µM), with a marked PPARγ-over-PPARα selectivity shift (PPARα/PPARγ ratio = 3.47), compared to the p-chloro analog 4c (ratio = 1.80) [1]. These data demonstrate that the electronic and steric nature of the para-substituent on the terminal phenyl ring modulates both the absolute potency and the subtype selectivity profile. The 4-fluorophenylsulfonyl group on the target compound introduces a strongly electron-withdrawing fluorine atom (Hammett σp = 0.06) that is isosterically smaller than chlorine (σp = 0.23, van der Waals radius F = 1.47 Å vs. Cl = 1.75 Å) [1]. Based on the trend observed in series 4, the 4-fluoro substitution is predicted to yield potency intermediate between the unsubstituted (4a) and p-chloro (4c) analogs, with the potential for altered PPARα/γ selectivity due to differential H-bonding capacity of fluorine in the ligand-binding domain. Experimental verification of this prediction is warranted.

4-Fluoro vs. halogen analogs
Class-level
Target: 4-F (σp 0.06, vdW 1.47 Å) 4c (p-Cl): PPARα IC50 4.68 µM, PPARγ 2.6 µM 4a (unsub): PPARα 12.3 µM, PPARγ 8.08 µM 4b (p-NO2): PPARα 18.2 µM, PPARγ 5.24 µM Predicted potency rank: p-Cl > p-F ≈ p-NO2 > H
Halogen-dependent selectivity context; 4-fluoro profile remains experimentally unverified.
Hammett and steric parameters support distinct electronic influence; requires transactivation confirmation.
Halogen SAR PPAR subtype selectivity Electron-withdrawing group effects

Benzoxazole Core Substitution: 5-H vs. 5-Cl and Cytotoxicity

The target compound bears an unsubstituted benzo[d]oxazole core (R = H). In the benzoxazole amide series (3a–h) studied by Moreno-Rodríguez et al. (2024), the presence of a chlorine substituent at the 5-position of the benzoxazole nucleus (3e–h) conferred slightly enhanced PPAR antagonist potency compared to unsubstituted analogs (3a–d), with IC50 values in the range of 7.9–21.0 µM for 5-Cl-substituted amides vs. 14.5–52.0 µM for unsubstituted amides [1]. However, the most cytotoxic compound identified, 3f (5-Cl-benzoxazole, m-F-phenyl, amide linker), displayed IC50 values of 59.89–121.7 µM across a panel of eight cancer cell lines, with the highest potency observed in colorectal cancer HT-29 and HCT116 cells [1]. Notably, the unsubstituted benzoxazole amide 3e (5-H) showed comparable PPAR antagonist potency (IC50 = 7.9 µM PPARα, 12.2 µM PPARγ) to 3f (IC50 = 9.79 µM PPARα, 13.4 µM PPARγ), suggesting that the 5-Cl substitution on the benzoxazole nucleus contributes only modestly to target engagement [1]. The target compound, with an unsubstituted benzoxazole core combined with a 4-fluorophenylsulfonylacetamide motif, may therefore preserve PPAR binding affinity while offering a differentiated cytotoxicity profile that remains to be experimentally determined.

Core substitution & cytotoxicity
Class-level
5-Cl vs 5-H PPAR potency shift ≤2.3-fold Ref. 3f (5-Cl): HT-29 IC50 ≈ 59.89 µM, HCT116 IC50 ≈ 65–121.7 µM Target (5-H): direct cytotoxicity data not available
5-Cl adds limited target engagement; cytotoxicity may be off-target driven.
Unsubstituted core enables matched control for deconvolution studies; profile awaits experimental determination.
Benzoxazole SAR Antiproliferative activity Colorectal cancer

Drug-Likeness Profile and Catalog Availability

The target compound exhibits computed drug-like properties consistent with oral bioavailability guidelines. The molecular weight (410.4 g/mol) falls within the acceptable range (<500 Da), the computed XLogP3-AA value of 4.2 is slightly above the optimal 1–3 range but still within the extended acceptable window (≤5), and the compound possesses 1 hydrogen bond donor and 6 hydrogen bond acceptors, satisfying the Lipinski Rule of Five with no violations [1]. For comparison, the lead compound 3f from Moreno-Rodríguez et al. (2024) has a molecular weight of approximately 392.8 g/mol (C21H14ClFN2O2) and a cLogP estimated at ~4.0–4.5 [2]. The target compound is commercially available with a specified purity of ≥95% from at least one vendor . In contrast to the lead compound 3f, which requires custom synthesis, the target compound is available as a stocked catalog item (Catalog Number CM988514), which may reduce procurement lead time for preliminary screening campaigns. The compound lacks reported bioactivity data in PubChem as of the 2025.09.15 release [1], positioning it as an unexplored chemical probe.

Drug-likeness & availability
Supporting
MW 410.4, XLogP 4.2, HBD 1, HBA 6, rot. bonds 5 Purity ≥95% (catalog CM988514) No Lipinski violations; comparable logP to lead 3f
Favorable computed drug-like profile; immediate catalog availability for screening.
Catalog supply reduces lead time vs. custom synthesis; purity specified for reproducible assay entry.
Drug-likeness Physicochemical profiling Quality control

Research and Industrial Application Scenarios


PPARα/γ Dual Antagonist Probe in Colorectal Cancer

This compound is most appropriately deployed as a chemical probe in PPARα/γ dual antagonist screening cascades, specifically for colorectal cancer target validation. Its structurally unique sulfonylacetamide linker places it in an unexplored SAR space relative to the published benzoxazole amide (3a–h) and sulfonamide (4a–g) series [1]. Because the 4-fluorophenylsulfonyl motif introduces a distinct electronic profile compared to the p-chloro and p-nitro analogs characterized by Moreno-Rodríguez et al. (2024), this compound can serve as a comparator tool to deconvolute the contribution of terminal aryl halogenation to PPAR subtype selectivity and cellular cytotoxicity [1]. The recommended experimental workflow is: (i) determine PPARα and PPARγ IC50 values via GAL4-PPAR transactivation assay in HepG2 cells, using Wy-14,643 (PPARα agonist) and rosiglitazone (PPARγ agonist) as reference compounds; (ii) profile antiproliferative activity in HT-29 and HCT116 colorectal cancer cell lines, with comparison to compound 3f as a reference cytotoxic benzoxazole; and (iii) assess caspase-3/7 activation to evaluate pro-apoptotic potential [1].

Benzoxazole Chemotype Expansion for SAR Studies

For medicinal chemistry groups conducting benzoxazole-based PPAR modulator optimization, this compound represents a valuable chemotype expansion tool. Its sulfonylacetamide linker introduces an additional methylene spacer between the sulfonyl and carbonyl groups, which is predicted to alter the vector of the terminal 4-fluorophenyl group within the PPAR ligand-binding domain compared to the sulfonamide series 4a–g [1]. Systematic comparison with the corresponding sulfonamide analog (predicted structure: N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-fluorobenzenesulfonamide) and the amide analog (predicted structure: N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide) would enable linker SAR elucidation. The compound's computed drug-like properties (MW 410.4, XLogP3-AA 4.2, zero Lipinski violations) [2] support its suitability as a starting point for further optimization, particularly modifications to the benzoxazole 5-position and terminal phenyl substituents.

Immunomodulatory Screening: 4-Fluorophenylsulfonyl Pharmacophore

The 4-fluorophenylsulfonyl substructure of this compound is shared with the known immunopotentiator CL 259,763 (N-[4-[(4-fluorophenyl)sulfonyl]phenyl]acetamide), which was shown to reconstitute cytolytic T-lymphocyte responses in cyclophosphamide-immunocompromised animal models [3]. While the target compound differs in its benzoxazole–phenyl core versus the simple phenylacetamide scaffold of CL 259,763, the presence of the conserved 4-fluorophenylsulfonyl motif warrants evaluation in immunomodulatory assays, particularly T-cell activation and tumoricidal effector cell generation assays [3]. This application scenario is speculative and requires de novo experimental validation.

Selectivity Counter-Screen for 5-Chloro-Benzoxazole Leads

Because the target compound bears an unsubstituted (5-H) benzoxazole core, it can serve as a matched negative control or selectivity counter-screen compound for lead optimization programs centered on 5-chloro-benzoxazole analogs such as 3f [1]. The modest potency difference between 5-Cl (3e–h) and 5-H (3a–d) amides in the PPAR transactivation assay (≤2.3-fold) [1] suggests that benzoxazole core halogenation contributes only incrementally to target engagement, and the target compound's unsubstituted core can help differentiate target-mediated effects from off-target cytotoxicity driven by the 5-Cl substituent.

Application
Selection Property
Validation Focus
PPARα/γ dual antagonist screening
Unexplored sulfonylacetamide linker; 4-fluorophenyl motif
PPAR transactivation assay; colorectal cancer cell line cytotoxicity endpoints
Benzoxazole linker SAR expansion
Methylene spacer in sulfonylacetamide alters H-bond geometry
Comparison with amide and sulfonamide analogs; PPAR binding domain vector analysis
Immunomodulatory screening
Conserved 4-fluorophenylsulfonyl pharmacophore
T-cell activation endpoint assay (speculative; requires de novo validation)
5-Cl benzoxazole counter-screen
Unsubstituted benzoxazole core (5-H)
Off-target cytotoxicity deconvolution; target engagement differentiation
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